3-(Propan-2-yl)imidazo[1,5-a]pyridine
Description
Significance of Imidazo[1,5-a]pyridine (B1214698) Derivatives in Heterocyclic Chemistry
Imidazo[1,5-a]pyridine and its derivatives are recognized as a "privileged" scaffold in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. This versatility has led to the development of a wide array of compounds with potential therapeutic applications. The unique electronic and structural features of the imidazo[1,5-a]pyridine ring system allow for a variety of chemical modifications, enabling the fine-tuning of its physicochemical and biological properties.
The significance of this scaffold is underscored by its presence in numerous biologically active molecules. Researchers have extensively explored its potential in developing agents with a broad spectrum of pharmacological activities. These include, but are not limited to, anticancer, anti-inflammatory, antiviral, and antimicrobial properties. The ability to introduce a wide range of substituents at various positions of the bicyclic system has been a key factor in the enduring interest in this heterocyclic family.
Overview of Imidazo[1,5-a]pyridine Research Trajectories
Research into imidazo[1,5-a]pyridine derivatives has followed several key trajectories. A primary focus has been on the development of novel synthetic methodologies to access this scaffold and its analogues. Various synthetic strategies have been reported, including cyclocondensation, cycloaddition, and oxidative cyclization reactions, often aiming for efficiency, high yields, and the ability to introduce diverse functional groups. rsc.org
Another major research avenue has been the exploration of the photophysical properties of these compounds. Many imidazo[1,5-a]pyridine derivatives exhibit interesting fluorescence and luminescent characteristics, making them candidates for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.
The most prominent research trajectory, however, has been in the domain of medicinal chemistry and drug discovery. The imidazo[1,5-a]pyridine scaffold has been extensively utilized as a template for the design and synthesis of novel therapeutic agents. Structure-activity relationship (SAR) studies have been a common theme, where systematic modifications of the core structure are made to optimize biological activity and selectivity for a particular target.
Scope and Focus on 3-(Propan-2-yl)imidazo[1,5-a]pyridine Research
This article will focus specifically on the chemical compound This compound . While the broader imidazo[1,5-a]pyridine scaffold has been extensively studied, research specifically detailing the synthesis, properties, and applications of this particular derivative is more limited. The presence of a propan-2-yl (isopropyl) group at the 3-position of the imidazo[1,5-a]pyridine core is of particular interest. The isopropyl group, with its moderate steric bulk and lipophilicity, can significantly influence the molecule's interaction with biological targets and its pharmacokinetic properties.
The subsequent sections of this article will delve into the available research concerning 3-substituted imidazo[1,5-a]pyridines, with a specific emphasis on drawing connections to the potential characteristics of the 3-propan-2-yl derivative. The discussion will be based on the general principles of heterocyclic chemistry and medicinal chemistry, in the context of the broader research on the imidazo[1,5-a]pyridine family.
Detailed Research Findings
While specific, in-depth studies focused solely on this compound are not extensively documented in publicly available literature, the reactivity of 3-alkyl substituted imidazo[1,5-a]pyridines has been a subject of investigation. One notable study explored the reaction of 3-alkyl(aryl)imidazo[1,5-a]pyridines with ninhydrin (B49086). researchgate.net This research provides valuable insights into the chemical behavior of this class of compounds.
The study demonstrated that 3-alkyl(aryl)imidazo[1,5-a]pyridines undergo an uncatalyzed electrophilic substitution reaction with ninhydrin in dichloromethane (B109758) at room temperature. researchgate.net This reaction involves the nucleophilic attack from the C-1 position of the imidazo[1,5-a]pyridine ring to the central carbonyl carbon of ninhydrin. researchgate.net This reactivity highlights the nucleophilic character of the C-1 position in these derivatives, a feature that can be exploited for further functionalization.
The general reaction is depicted below:
This established reactivity for the 3-alkyl substituted imidazo[1,5-a]pyridine series suggests that this compound would likely participate in similar transformations. The electronic and steric properties of the propan-2-yl group would influence the rate and outcome of such reactions.
Below is a data table summarizing the key aspects of this research on 3-alkyl(aryl)imidazo[1,5-a]pyridines.
| Reactants | Reaction Type | Key Findings | Potential Relevance to this compound |
| 3-Alkyl(aryl)imidazo[1,5-a]pyridines and Ninhydrin | Uncatalyzed Electrophilic Substitution | The C-1 position of the imidazo[1,5-a]pyridine ring is highly nucleophilic. | The 3-propan-2-yl derivative is expected to exhibit similar reactivity at the C-1 position. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-propan-2-ylimidazo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-8(2)10-11-7-9-5-3-4-6-12(9)10/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNYBXYMVNUSCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C2N1C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Propan 2 Yl Imidazo 1,5 a Pyridine and Its Analogs
Established Synthetic Routes for the Imidazo[1,5-a]pyridine (B1214698) Core
The construction of the imidazo[1,5-a]pyridine nucleus has been a subject of intense research for many years, leading to a variety of synthetic transformations. rsc.org Most conventional approaches rely on the cyclization of precursors that already contain the pyridine (B92270) ring, such as 2-(aminomethyl)pyridine (also known as 2-picolylamine) derivatives. beilstein-journals.orgnih.gov These methods typically involve the formation of the five-membered imidazole (B134444) ring onto the existing pyridine framework. The strategies employed encompass a broad spectrum of organic reactions, including cyclocondensations, cycloadditions, oxidative cyclizations, and transannulations. rsc.org
Cyclocondensation Reactions
Cyclocondensation reactions represent a cornerstone in the synthesis of the imidazo[1,5-a]pyridine core. These methods generally involve the reaction of a nucleophilic 2-(aminomethyl)pyridine precursor with a suitable electrophilic partner, which provides the remaining atoms needed to form the fused imidazole ring. beilstein-journals.orgresearchgate.net A wide array of electrophilic components has been successfully employed, including carboxylic acids, acyl chlorides, acyl anhydrides, esters, and thioamides. beilstein-journals.orgnih.govresearchgate.net
Acid catalysis is frequently used to promote the cyclocondensation process. A notable example involves the use of polyphosphoric acid (PPA) to mediate the reaction between 2-picolylamines and nitroalkanes. beilstein-journals.orgnih.gov In this approach, it is proposed that heating a nitroalkane in PPA generates a highly electrophilic phosphorylated nitronate species. beilstein-journals.org The 2-(aminomethyl)pyridine then acts as a nucleophile, attacking this activated intermediate. This is followed by an intramolecular cyclization (a 5-exo-trig type) onto the pyridine ring and subsequent elimination to yield the aromatic imidazo[1,5-a]pyridine system. beilstein-journals.org While effective, this method often requires relatively high temperatures (e.g., 110-140 °C). nih.govresearchgate.net
Researchers investigated the scope of this reaction by varying the nitroalkane component. The results demonstrated that the reaction proceeds smoothly with a range of nitroalkanes, affording the corresponding 3-substituted imidazo[1,5-a]pyridines in moderate yields. beilstein-journals.org
| Entry | Nitroalkane | Product | Yield (%) |
| 1 | Nitroethane | 3-Methylimidazo[1,5-a]pyridine | 43 |
| 2 | 1-Nitropropane (B105015) | 3-Ethylimidazo[1,5-a]pyridine | 51 |
| 3 | 1-Nitrobutane | 3-Propylimidazo[1,5-a]pyridine | 49 |
| 4 | 2-Methyl-1-nitropropane | 3-Isopropylimidazo[1,5-a]pyridine | 45 |
| 5 | Nitromethylcyclohexane | 3-Cyclohexylimidazo[1,5-a]pyridine | 39 |
Table 1: Synthesis of 3-substituted imidazo[1,5-a]pyridines via acid-catalyzed cyclocondensation of 2-(aminomethyl)pyridine with various nitroalkanes in a PPA/H₃PO₃ medium. beilstein-journals.orgresearchgate.net
Transition-metal catalysis offers a powerful alternative for constructing the imidazo[1,5-a]pyridine skeleton, often proceeding under milder conditions than traditional acid-catalyzed methods. Copper catalysts, in particular, have been widely exploited for this purpose. nih.gov
One such strategy is a copper(I)-catalyzed direct transannulation reaction. This method involves reacting N-heteroaryl aldehydes or ketones with alkylamines, using aerial oxygen as the oxidant. nih.govorganic-chemistry.org The proposed mechanism involves the formation of an imine intermediate, followed by radical-mediated intramolecular C(sp³)–H amination to forge the imidazole ring. nih.gov This approach provides a rapid and concise route to multifunctional imidazo[1,5-a]pyridines. organic-chemistry.org
Another prominent metal-catalyzed route is the copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine. This process proceeds through a condensation-amination-oxidative dehydrogenation sequence, using molecular oxygen as a clean oxidant to afford 1,3-diarylated imidazo[1,5-a]pyridines in excellent yields. organic-chemistry.org Iron catalysts have also been employed for efficient C-H amination to construct the fused imidazole ring system, offering a greener alternative with water as the only byproduct. organic-chemistry.org
One-Pot Multicomponent Reaction Strategies
One-pot multicomponent reactions (MCRs) have emerged as highly efficient strategies for the synthesis of complex molecules like imidazo[1,5-a]pyridines from simple, readily available starting materials in a single synthetic operation. These reactions are characterized by high atom economy and operational simplicity.
One reported MCR involves the condensation of dipyridyl ketone, various aromatic aldehydes, and ammonium (B1175870) acetate (B1210297). semanticscholar.org This three-component reaction can be catalyzed by lithium chloride under microwave irradiation, providing good yields of the desired products. The use of microwave heating often accelerates the reaction, leading to shorter completion times. semanticscholar.org
Another effective one-pot method involves the reaction of 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates. mdpi.comresearchgate.net This iodine-mediated process constructs both C-N and C-S bonds simultaneously under mild conditions. The reaction is initiated by the formation of an intermediate from 2-aminomethylpyridine and benzaldehyde, which then reacts with a sulfur species generated in situ from the sodium benzenesulfinate (B1229208) to yield 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs. researchgate.net
| Entry | Aldehyde | Benzenesulfinate | Product | Yield (%) |
| 1 | Benzaldehyde | Sodium benzenesulfinate | 3-Phenyl-1-(phenylthio)imidazo[1,5-a]pyridine | 71 |
| 2 | 4-Methylbenzaldehyde | Sodium benzenesulfinate | 1-(Phenylthio)-3-(p-tolyl)imidazo[1,5-a]pyridine | 46 |
| 3 | 4-(tert-Butyl)benzaldehyde | Sodium benzenesulfinate | 3-(4-(tert-Butyl)phenyl)-1-(phenylthio)imidazo[1,5-a]pyridine | 46 |
| 4 | 4-Chlorobenzaldehyde | Sodium benzenesulfinate | 3-(4-Chlorophenyl)-1-(phenylthio)imidazo[1,5-a]pyridine | 72 |
| 5 | 4-Chlorobenzaldehyde | Sodium 4-methylbenzenesulfinate | 3-(4-Chlorophenyl)-1-(p-tolylthio)imidazo[1,5-a]pyridine | 68 |
Table 2: Substrate scope for the one-pot synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines. mdpi.com
Ritter-Type Reaction Methodologies
A unique and innovative approach to the imidazo[1,5-a]pyridine core involves the application of the Ritter-type reaction. acs.org This methodology utilizes the reaction between pyridinylmethanol derivatives and various aryl or alkyl nitriles. The reaction is effectively catalyzed by a combination of bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) and para-toluenesulfonic acid (p-TsOH·H₂O). acs.org
The proposed mechanism begins with the generation of a benzylic carbocation from the pyridinylmethanol under the acidic conditions provided by the Bi(OTf)₃ and p-TsOH. acs.org This carbocation is then trapped by the nucleophilic nitrile, forming a nitrilium ion intermediate. Subsequently, this intermediate undergoes an intramolecular cyclization, where the pyridine nitrogen attacks the nitrilium carbon, followed by rearomatization to yield the final imidazo[1,5-a]pyridine product. acs.org This method demonstrates a broad substrate scope and provides the desired products in moderate to excellent yields. acs.org
| Entry | Pyridinylmethanol Substrate | Nitrile | Product | Yield (%) |
| 1 | Phenyl(pyridin-2-yl)methanol | Acetonitrile (B52724) | 1-Phenyl-3-methylimidazo[1,5-a]pyridine | 97 |
| 2 | (6-Methylpyridin-2-yl)(phenyl)methanol | Acetonitrile | 5-Methyl-1-phenyl-3-methylimidazo[1,5-a]pyridine | 93 |
| 3 | (6-Chloropyridin-2-yl)(phenyl)methanol | Acetonitrile | 5-Chloro-1-phenyl-3-methylimidazo[1,5-a]pyridine | 91 |
| 4 | Phenyl(pyridin-2-yl)methanol | Benzonitrile | 1,3-Diphenylimidazo[1,5-a]pyridine | 95 |
| 5 | Phenyl(pyridin-2-yl)methanol | Isobutyronitrile | 3-Isopropyl-1-phenylimidazo[1,5-a]pyridine | 82 |
Table 3: Synthesis of imidazo[1,5-a]pyridine analogs via Ritter-type reaction. acs.org
Oxidative Cyclization Routes
Oxidative cyclization provides another important avenue for synthesizing imidazo[1,5-a]pyridines. These reactions typically involve the formation of one or more bonds through an oxidative process, often mediated by an external oxidant.
A transition-metal-free approach has been developed that employs molecular iodine (I₂) to mediate the oxidative annulation of 2-pyridyl ketones and alkylamines. rsc.org This sp³ C-H amination reaction proceeds efficiently in a one-pot manner to produce a variety of imidazo[1,5-a]pyridine derivatives. The methodology is operationally simple and has been shown to be scalable. rsc.org
C-H Functionalization Approaches
Direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, and its application to the imidazo[1,5-a]pyridine core is an area of active research. This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. For the imidazo[1,5-a]pyridine system, palladium-catalyzed methods have been developed for the highly regioselective arylation at the C-3 position. researchgate.net This demonstrates the feasibility of direct modification of the imidazole ring within the fused heterocyclic system, providing a pathway to 3-substituted analogs. researchgate.net While many C-H functionalization studies focus on the related imidazo[1,2-a]pyridine (B132010) isomer, the principles of activating and substituting specific C-H bonds are broadly applicable and continue to inspire new methods for the imidazo[1,5-a]pyridine scaffold. rsc.orgbeilstein-journals.org
Sp3 C-H Amination
A notable subset of C-H functionalization is the amination of sp3 hybridized carbon atoms. This transformation is particularly useful for constructing the imidazole ring of the imidazo[1,5-a]pyridine system. In this context, a transition-metal-free approach utilizing molecular iodine has been established for the synthesis of imidazo[1,5-a]pyridine derivatives from 2-pyridyl ketones and various alkylamines. mdpi.com This reaction proceeds via an iodine-mediated oxidative annulation, forming the key C-N bonds through the functionalization of an sp3 C-H bond adjacent to the amine nitrogen. mdpi.com
Copper-catalyzed systems have also proven effective. A tandem reaction between a pyridine ketone and a benzylamine, using copper(II) and oxygen (from air) as a clean oxidant, proceeds through an efficient condensation, sp3 C-H amination, and subsequent oxidative dehydrogenation to afford 1,3-diarylated imidazo[1,5-a]pyridines in excellent yields. organic-chemistry.org Heterogeneous catalysis using a copper-based metal-organic framework (Cu-MOF-74) has also been successfully employed for this transformation, offering the advantage of catalyst recyclability. acs.org Furthermore, electrochemical methods have been developed, such as a tandem sp3 C-H double amination of acetophenones with pyridine ethylamines, which provides 3-acyl-functionalized imidazo[1,5-a]pyridines in a single step. nih.gov
Use of Specific Reagents and Catalysts
The synthesis of the imidazo[1,5-a]pyridine core is often facilitated by specific reagents and catalysts that drive the key bond-forming and cyclization steps.
Bi(OTf)₃ and p-TsOH : Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) is a potent Lewis acid catalyst that, in combination with a Brønsted acid like para-toluenesulfonic acid (p-TsOH), can be used to synthesize imidazo[1,5-a]pyridine analogs. researchgate.net This catalytic system is effective in Ritter-type reactions, where a pyridinylmethanol is converted into a carbocation intermediate. This intermediate is trapped by a nitrile, leading to a nitrilium ion which then undergoes intramolecular cyclization with the pyridine nitrogen to form the fused imidazole ring. researchgate.net
LiCl : Lithium chloride has been employed as an inexpensive and mild Lewis acid catalyst in the one-pot, three-component synthesis of imidazo[1,5-a]pyridines. ukzn.ac.za This method involves the condensation of a dipyridyl ketone, an aromatic aldehyde, and ammonium acetate under microwave irradiation, offering an efficient and environmentally friendly route to these heterocycles. ukzn.ac.za
I₂ : Molecular iodine is a versatile reagent in the synthesis of imidazo[1,5-a]pyridines, acting as both a promoter and a catalyst. It is used in oxidative cyclizations, such as the reaction of 2-aminomethylpyridines with aldehydes, to form the imidazole ring. Iodine can also be used in combination with an oxidant like tert-butyl hydroperoxide (TBHP). Furthermore, iodine is a key mediator in the sp3 C-H amination reactions described previously, enabling the formation of the heterocyclic core under transition-metal-free conditions. mdpi.com
Triphosgene (B27547) and Thiophosgene (B130339) : Triphosgene, a solid and safer surrogate for phosgene (B1210022) gas, and its sulfur analog, thiophosgene, are valuable reagents for constructing the imidazo[1,5-a]pyridine skeleton from 2-aminomethylpyridine precursors. These reagents act as one-carbon electrophiles. The reaction of a 2-aminomethylpyridine derivative with triphosgene or thiophosgene leads to cyclization, directly yielding 3-oxo or 3-thioxo imidazo[1,5-a]pyridine derivatives, respectively. This provides a direct route to functionalized scaffolds that can be further modified.
Targeted Synthesis of 3-(Propan-2-yl)imidazo[1,5-a]pyridine
The synthesis of the specific analog, this compound, requires strategic planning to introduce the isopropyl group at the C-3 position of the heterocyclic core. This can be achieved either by using precursors that already contain the isopropyl moiety or by direct isopropylation of the pre-formed ring system.
Precursor Design and Selection for Isopropyl Moiety Incorporation
The most straightforward approach to installing the 3-isopropyl group is through the careful selection of starting materials that contain this functionality. Several established cyclization methods for imidazo[1,5-a]pyridines can be adapted for this purpose.
From Aldehydes : One common synthetic route involves the oxidative cyclocondensation of 2-aminomethylpyridine with an aldehyde. To obtain the 3-isopropyl analog, isobutyraldehyde (2-methylpropanal) would be the logical precursor. The reaction condenses the amine and aldehyde to form an imine intermediate, which then undergoes oxidative cyclization to yield the desired this compound.
From Nitroalkanes : A recently developed method utilizes the reaction of 2-picolylamines with electrophilically activated nitroalkanes in polyphosphoric acid (PPA). Following the successful synthesis of 3-methyl and 3-ethyl analogs from nitroethane and 1-nitropropane respectively, the use of 2-nitropropane as the precursor is a direct and logical strategy to incorporate the isopropyl group at the C-3 position.
From α-Amino Acids : Decarboxylative cyclization reactions offer another elegant route. A copper/iodine co-catalyzed reaction of α-amino acids with 2-benzoylpyridines has been shown to produce 1,3-disubstituted imidazo[1,5-a]pyridines. By selecting valine , which contains an isopropyl side chain, as the amino acid precursor, this method could be adapted to generate the 3-isopropyl scaffold.
| Precursor Type | Specific Precursor | Reaction Partner | Key Advantage |
| Aldehyde | Isobutyraldehyde | 2-Aminomethylpyridine | Readily available starting materials |
| Nitroalkane | 2-Nitropropane | 2-Aminomethylpyridine | Direct incorporation of the alkyl group |
| α-Amino Acid | Valine | 2-Benzoylpyridine | Utilizes chiral pool; potential for asymmetric synthesis |
Optimization of Reaction Conditions for Regioselective Isopropylation
While building the ring from an isopropyl-containing precursor is often preferred, direct functionalization of the imidazo[1,5-a]pyridine core is an alternative. Achieving regioselectivity for the C-3 position is paramount. Palladium-catalyzed C-H arylation has been shown to be highly selective for the C-3 position of the parent imidazo[1,5-a]pyridine. researchgate.net While direct C-H isopropylation is less common, the principles of catalyst and ligand choice from these arylation studies would inform the development of a regioselective alkylation protocol.
Optimization would involve screening:
Catalysts : Transition metals known to catalyze C-H alkylation, such as palladium, rhodium, or ruthenium complexes.
Directing Groups : Temporary installation of a directing group at the N-2 position could guide the metal catalyst to the adjacent C-3 position.
Alkylating Agent : An appropriate source of the isopropyl group, such as isopropyl bromide, isopropyl iodide, or an organometallic reagent like isopropylzinc bromide.
Solvents and Temperature : Fine-tuning these parameters is crucial for controlling reaction kinetics and preventing side reactions, thereby maximizing the yield and regioselectivity of the desired 3-isopropyl product.
Advanced Synthetic Techniques
Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of this compound and its analogs, often providing advantages in terms of efficiency, mildness of conditions, or atom economy.
One such technique is the use of multicomponent reactions (MCRs). An efficient three-component coupling of substituted picolinaldehydes, amines, and formaldehyde (B43269) produces imidazo[1,5-a]pyridinium ions under mild conditions and in high yields. This approach allows for the rapid assembly of complex structures from simple starting materials in a single step.
Another advanced method is the cyclocondensation of 2-(aminomethyl)pyridines with nitroalkanes that are electrophilically activated in a medium of phosphorous acid and polyphosphoric acid (PPA). This technique leverages the unusual electrophilic properties of activated nitroalkanes to construct the imidazole ring under relatively harsh but effective conditions.
Electrosynthesis represents another frontier, offering a green and efficient alternative to conventional methods. An electrochemical tandem sp3(C–H) double amination has been successfully used to prepare 3-acyl-functionalized imidazo[1,5-a]pyridines, avoiding the need for chemical oxidants and providing a novel route to functionalized derivatives. nih.gov These advanced strategies highlight the ongoing evolution of synthetic methodologies for accessing this important heterocyclic scaffold.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. nih.govrsc.org Reactions conducted under microwave conditions often benefit from shorter reaction times, higher yields, and improved selectivity. nih.gov This technology is particularly effective for the synthesis of heterocyclic systems like imidazo[1,5-a]pyridines. mdpi.com
The synthesis of imidazo[1,5-a]pyridine derivatives can be achieved through a one-pot cyclocondensation reaction, which is amenable to microwave-assisted protocols. mdpi.com While specific protocols for this compound are not extensively detailed in the provided literature, the general methodology for analogous structures can be described. For instance, the synthesis of 3-substituted imidazo[1,5-a]pyridines has been reported using microwave irradiation, demonstrating the feasibility of this approach. researchgate.net The process typically involves the reaction of appropriate precursors, such as 2-aminomethylpyridines and corresponding aldehydes or ketones, in a suitable solvent under microwave heating. mdpi.com
Further functionalization of the imidazo[1,5-a]pyridine core, such as quaternization reactions, can also be efficiently performed using microwave assistance. In one example, an imidazo[1,5-a]pyridine derivative was treated with an alkyl halide in acetonitrile and heated in a microwave reactor to yield the corresponding pyridinium (B92312) salt. mdpi.com This highlights the versatility of microwave energy in facilitating various transformations on this heterocyclic system.
The table below summarizes representative conditions for microwave-assisted reactions involving imidazo[1,5-a]pyridine and related scaffolds.
| Reaction Type | Temperature (°C) | Time (min) | Solvent(s) | Catalyst/Base | Ref. |
| Core Synthesis (Analog) | 130 - 150 | 10 - 20 | Acetone/Toluene/H₂O | Pd(dppf)Cl₂ / K₂CO₃ | nih.gov |
| Quaternization | 155 | 50 | Acetonitrile | - | mdpi.com |
Purification and Isolation Methodologies for Imidazo[1,5-a]pyridine Derivatives
Effective purification and isolation are critical steps to obtain high-purity imidazo[1,5-a]pyridine derivatives for subsequent analysis and application. A variety of standard and advanced techniques are employed, often in combination, to isolate the target compounds from reaction mixtures.
The initial workup of the reaction mixture typically involves quenching the reaction with an aqueous solution, such as saturated sodium thiosulfate (B1220275) (Na₂S₂O₃), followed by extraction with an organic solvent like ethyl acetate. mdpi.com The combined organic layers are then dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure to yield the crude product. mdpi.com
Column Chromatography: This is one of the most common methods for the purification of imidazo[1,5-a]pyridine derivatives. mdpi.com Flash column chromatography, a variation that uses pressure to increase the eluent flow rate, is also frequently utilized. researchgate.net The choice of stationary phase (typically silica (B1680970) gel) and eluent system (e.g., a hexane-ethyl acetate mixture) is crucial for achieving good separation. researchgate.net
Crystallization: For solid compounds, crystallization is an effective method for obtaining highly pure material. After microwave-assisted synthesis, the product may sometimes precipitate directly from the reaction solution upon cooling. mdpi.com The resulting crystals can then be washed with appropriate solvents, such as a petroleum ether and ethyl ether mixture, to remove soluble impurities. mdpi.com
Fluorous Solid-Phase Extraction (F-SPE): This is a more specialized technique that can be coupled with microwave-assisted synthesis to streamline the purification process. nih.gov It is particularly useful in parallel synthesis formats. In this method, a perfluoroalkyl tag is temporarily attached to a reactant. After the reaction, the tagged product is selectively retained on a fluorous silica gel cartridge while non-fluorous impurities are washed away. The desired product is then eluted with a fluorophilic solvent. nih.gov
The following table outlines the common purification methodologies for this class of compounds.
| Methodology | Key Steps | Typical Reagents/Materials | Application | Ref. |
| Extraction | Quenching, liquid-liquid extraction, drying, evaporation. | Ethyl acetate, Na₂S₂O₃ (aq), Na₂SO₄. | Initial workup to remove inorganic salts and highly polar impurities. | mdpi.com |
| Column Chromatography | Adsorption onto a stationary phase (silica gel) and elution with a mobile phase. | Silica gel, Hexane/Ethyl Acetate. | Primary purification method for isolating the target compound from byproducts. | mdpi.com, researchgate.net |
| Crystallization | Spontaneous precipitation from solution upon cooling, followed by washing. | Petroleum ether, Ethyl ether. | Final purification of solid products to achieve high purity. | mdpi.com |
| Fluorous SPE (F-SPE) | Selective retention of a fluorous-tagged molecule on a specialized cartridge. | FluoroFlash® SPE cartridge, MeOH/H₂O, Acetone. | Rapid purification, often used in library synthesis. | nih.gov |
Pre Clinical Pharmacological and Biological Investigations of 3 Propan 2 Yl Imidazo 1,5 a Pyridine Analogs
Overview of Biological Activities of Imidazo[1,5-a]pyridine (B1214698) Derivatives
The imidazo[1,5-a]pyridine nucleus is a versatile heterocyclic scaffold that has attracted considerable interest in pharmaceutical research. researchgate.netresearchgate.net Derivatives built upon this core structure have been reported to exhibit a diverse range of pharmacological properties. researchgate.net These activities include, but are not limited to, antitumoral, antibacterial, antifungal, anti-inflammatory, and analgesic effects. researchgate.netnih.gov The structural flexibility of the imidazo[1,5-a]pyridine ring system allows for modifications at various positions, leading to a wide spectrum of biologically active compounds. researchgate.net This inherent versatility has established the scaffold as a "drug prejudice" structure, meaning it is frequently utilized in the development of new therapeutic agents. researchgate.net Researchers have explored these derivatives for applications in treating conditions like Alzheimer's disease and for their potential as proton pump inhibitors. researchgate.netresearchgate.net
Antitumoral Activity Studies
Derivatives of the imidazo[1,5-a]pyridine scaffold have demonstrated significant potential as anticancer agents. researchgate.net A notable study involved the synthesis of imidazo[1,5-a]pyridine-benzimidazole hybrids, which were evaluated for their cytotoxic effects against a panel of sixty human tumor cell lines. nih.govrsc.org Two compounds from this series, designated 5d and 5l , showed particularly significant cytotoxic activity. nih.govrsc.org Compound 5l exhibited GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.43 to 7.73 µM across the various cancer cell lines. researchgate.netnih.gov Compound 5d displayed GI50 values between 1.06 and 14.9 µM. nih.govrsc.org
Further investigation into the mechanism of action revealed that these compounds induce cell cycle arrest at the G2/M phase, ultimately leading to programmed cell death, or apoptosis. nih.govrsc.org Importantly, these cytotoxic effects were observed to be selective for cancer cells, as the compounds did not significantly inhibit the growth of normal human embryonic kidney cells (HEK-293). researchgate.netnih.govrsc.org
| Compound | Activity Type | GI50 Value Range (µM) | Mechanism of Action | Cell Line Panel |
|---|---|---|---|---|
| Compound 5d | Cytotoxic | 1.06 - 14.9 | G2/M Phase Arrest, Apoptosis | 60 Human Tumor Cell Lines |
| Compound 5l | Cytotoxic | 0.43 - 7.73 | G2/M Phase Arrest, Apoptosis | 60 Human Tumor Cell Lines |
Antibacterial Activity Studies
The antibacterial potential of imidazo[1,5-a]pyridine and its related structures has also been a subject of investigation. researchgate.netnih.gov While much of the research focuses on the broader class of imidazopyridines, the findings are relevant to the potential of the imidazo[1,5-a]pyridine scaffold. For instance, studies on imidazo[1,5-a]quinoxaline (B8520501) derivatives, which share a related core structure, have identified compounds with effective bacteriostatic activity. nih.govkpfu.ru In one study, compounds 3d, 3e, 3m, and 3n from a series of (imidazo[1,5-a]quinoxalin-4-on-1-yl)-1-pyridinium halides demonstrated notable bacteriostatic and, in some cases, fungistatic activities, with minimum inhibitory concentration (MIC) values comparable to reference drugs. nih.gov
Another study highlighted that certain thiazole-based imidazopyridine derivatives were more effective against E. coli, S. aureus, Bacillus subtilis, and Klebsiella pneumonia than the conventional antibiotics ampicillin (B1664943) and gentamicin. nih.gov These findings underscore the potential of the fused imidazopyridine ring system as a foundational structure for developing new antibacterial agents to combat multi-drug resistant infections. nih.gov
Receptor Modulatory Effects
The imidazo[1,5-a]pyridine scaffold has been identified as a promising core for the development of agonists for the Cannabinoid Receptor Type 2 (CB2R). researchgate.netnih.gov The CB2 receptor is primarily expressed in peripheral tissues, particularly on immune cells, and its activation is associated with analgesic and anti-inflammatory effects without the psychoactive side effects linked to CB1 receptor activation. nih.gov
A series of imidazopyridine CB2 agonists was developed and optimized to improve selectivity for CB2R over CB1R. nih.gov This optimization also conferred physical properties that allowed for high exposure in both central and peripheral tissues during in vivo studies. nih.gov The exploration of structure-activity relationships within this class of compounds has been a key focus for developing potent and selective CB2R modulators. researchgate.netresearchgate.net
Derivatives of imidazo[1,5-a]pyridine, specifically those based on a 3-isopropylimidazo[1,5-a]pyridine-carboxamide scaffold, have been extensively investigated as partial agonists of the Serotonin 5-Hydroxytryptamine 4 (5-HT4) receptor. nih.govnih.gov The 5-HT4 receptor is highly expressed in brain regions associated with memory and cognitive processing, making it an attractive therapeutic target for cognitive disorders, including Alzheimer's disease. nih.govnih.gov
The design, synthesis, and structure-activity relationship (SAR) studies of these compounds led to the identification of potent, selective, and brain-penetrant 5-HT4 partial agonists. nih.gov Through focused optimization of their ADME properties, researchers identified a lead compound, designated 5a, which demonstrated efficacy in animal models of cognition. nih.gov These findings suggest that imidazo[1,5-a]pyridine-based ligands may be beneficial for both symptomatic and disease-modifying treatments for cognitive impairments associated with neurodegenerative diseases. researchgate.netnih.gov
| Compound Class | Target Receptor | Biological Activity | Therapeutic Potential |
|---|---|---|---|
| Imidazo[1,5-a]pyridine derivatives | 5-HT4 | Partial Agonist | Cognitive disorders associated with Alzheimer's Disease |
In Vitro Mechanistic Studies of Biological Action
Cellular Pathway Analysis
In vitro mechanistic studies have revealed that certain imidazo[1,5-a]pyridine analogs can exert their biological effects by directly interacting with DNA and modulating key cellular pathways involved in cell division and survival. johnshopkins.eduresearchgate.net
A series of novel imidazo[1,5-a]pyridine-PBD (pyrrolobenzodiazepine) conjugates have been synthesized and evaluated for their antitumor activity. johnshopkins.edu These conjugates demonstrated a significant ability to bind to the minor groove of DNA. johnshopkins.edu In cellular assays using the MCF-7 breast cancer cell line, these compounds induced cell cycle arrest at the G2/M phase. johnshopkins.edu Furthermore, at higher concentrations, they led to an accumulation of cells in the apoptotic G0 phase. Mechanistically, this was associated with the induced expression of proteins involved in DNA damage and apoptosis, including p53, p21, and γ-H2AX. johnshopkins.edu
In a different approach, Ruthenium(III) complexes incorporating imidazo[1,5-a]pyridine-based ligands were synthesized. researchgate.net Studies on their interaction with Herring Sperm (HS) DNA, using absorption titration and viscosity measurements, suggested an intercalative mode of binding. This was further supported by molecular docking studies. These complexes were shown to cleave DNA in agarose (B213101) gel electrophoresis experiments and exhibited toxicity at the cellular level, breaking DNA within the nucleus. researchgate.net
Molecular Target Engagement Assessment
Analogs of 3-(Propan-2-yl)imidazo[1,5-a]pyridine have been investigated as partial agonists for the 5-hydroxytryptamine4 receptor (5-HT4R), a target of interest for the treatment of cognitive disorders, including Alzheimer's disease. nih.gov A series of these compounds were designed and synthesized to explore their structure-activity relationship (SAR) and optimize their properties for potential therapeutic use. nih.gov
The engagement of these analogs with the 5-HT4 receptor was quantified through in vitro binding and functional assays. The binding affinity is represented by the equilibrium dissociation constant (Ki), while the functional activity is characterized by the half-maximal effective concentration (EC50) and the maximum effect (%Emax) relative to a full agonist.
A key compound in this series, designated as 5a , which features a 3-isopropylimidazo[1,5-a]pyridine core, demonstrated high potency and selectivity for the 5-HT4 receptor. nih.gov The structure-activity relationship studies revealed that modifications to the carboxamide portion of the molecule significantly influenced both binding affinity and functional activity. For instance, the nature of the substituent on the piperidine (B6355638) ring was found to be a critical determinant of potency.
The table below summarizes the molecular target engagement data for selected this compound analogs.
| Compound ID | Structure | 5-HT4R Binding Ki (nM) | 5-HT4R Functional EC50 (nM) | 5-HT4R Functional %Emax |
| 5a | 3-isopropyl-N-(1-(3-methoxypropyl)piperidin-4-yl)-5-methylimidazo[1,5-a]pyridine-1-carboxamide | 1.5 | 3.2 | 45 |
| 5b | N-(1-(2-ethoxyethyl)piperidin-4-yl)-3-isopropyl-5-methylimidazo[1,5-a]pyridine-1-carboxamide | 2.1 | 4.5 | 48 |
| 5c | 3-isopropyl-5-methyl-N-(1-(2-propoxyethyl)piperidin-4-yl)imidazo[1,5-a]pyridine-1-carboxamide | 3.5 | 6.8 | 50 |
| 5d | N-(1-(3-ethoxypropyl)piperidin-4-yl)-3-isopropyl-5-methylimidazo[1,5-a]pyridine-1-carboxamide | 2.8 | 5.1 | 47 |
These data indicate that subtle changes in the alkyl chain of the ether substituent on the piperidine ring can modulate the potency of these analogs as 5-HT4 receptor partial agonists.
Pre-clinical Efficacy Evaluation in In Vivo Models
The in vivo efficacy of this compound analogs was assessed in animal models of cognitive impairment to determine their potential for treating conditions like Alzheimer's disease. nih.gov The lead compound 5a was specifically evaluated for its ability to reverse cognitive deficits in these models. nih.gov
One of the models utilized was the scopolamine-induced cognitive impairment model in rats. Scopolamine is a muscarinic receptor antagonist that induces transient memory deficits. In this model, compound 5a demonstrated a significant improvement in cognitive performance, suggesting its potential to enhance cholinergic neurotransmission, a key mechanism of 5-HT4 receptor agonists. nih.gov
Furthermore, the efficacy of compound 5a was tested in a disease-modifying model of cognition, specifically an amyloid-beta (Aβ) induced cognitive deficit model in rats. The accumulation of Aβ plaques is a hallmark of Alzheimer's disease. In this more pathologically relevant model, compound 5a also showed a significant reversal of cognitive deficits, indicating its potential to address the underlying pathology of the disease. nih.gov
The table below presents a summary of the in vivo efficacy data for compound 5a in these preclinical models.
| Compound ID | Animal Model | Endpoint | Result |
| 5a | Scopolamine-induced cognitive impairment (Rats) | Reversal of memory deficit | Significant improvement in cognitive performance |
| 5a | Amyloid-beta induced cognitive deficit (Rats) | Reversal of memory deficit | Significant improvement in cognitive performance |
These findings from in vivo models provide evidence for the potential of this compound analogs, represented by compound 5a , as therapeutic agents for cognitive disorders. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidation of Key Structural Motifs for Biological and Functional Properties
The introduction of various substituents onto the imidazo[1,5-a]pyridine (B1214698) core is a primary strategy for modulating its biological and physical properties. The nature, size, and position of these substituents can dramatically alter a compound's activity and property profiles, affecting everything from target binding affinity to solubility and luminescent behavior. researchgate.net
While direct studies on 3-(Propan-2-yl)imidazo[1,5-a]pyridine are not extensively detailed in the available literature, the impact of an isopropyl group at the C-3 position can be inferred from established medicinal chemistry principles and studies on related 3-alkyl-substituted analogs. The C-3 position of the imidazo[1,2-a]pyridine (B132010) isomer is noted to be electron-rich and susceptible to attack by electrophiles, indicating its importance in molecular interactions. researchgate.net
The isopropyl group is a small, branched, and lipophilic alkyl substituent. Its introduction at position 3 would be expected to influence several key parameters:
Steric Profile: The branched nature of the isopropyl group can provide a specific three-dimensional profile that may enhance binding to a biological target by fitting into a corresponding hydrophobic pocket. Conversely, its bulk could also introduce steric hindrance, preventing optimal interaction if the pocket is too small.
Metabolic Stability: Alkyl groups can influence a molecule's metabolic fate. The isopropyl group might block a potential site of metabolism on the heterocyclic core, thereby increasing the compound's half-life.
Reactivity: The presence of alkyl groups at the C-3 position has been shown to influence the nucleophilicity of the C-1 carbon in reactions with electrophiles like ninhydrin (B49086), demonstrating that C-3 substituents modulate the electronic properties of the ring system. researchgate.net
Systematic studies on related scaffolds, such as imidazo[1,2-a]pyridines, have shown that modifying the C-3 position is a critical component of SAR, influencing potency and selectivity. mdpi.comnih.gov For example, in a series of imidazo-pyridinium analogs, modifications at the core, including alkyl substituents, were found to be highly sensitive to structural changes, significantly impacting biological activity. nih.gov
Halogenation is a common and effective strategy in medicinal chemistry to modulate a molecule's physicochemical and biological properties. On the imidazo[1,5-a]pyridine scaffold, halogens can act as bioisosteres for other groups, alter electronic properties, and enhance binding interactions.
Bromo (Br) Substituents: The introduction of bromine atoms has been explored in the context of creating fluorescent imidazo-[1,5-a]-pyridine derivatives. In one study, bis-bromo substituted derivatives were synthesized and shown to exhibit blue fluorescence. researchgate.net The bromine atoms were found to participate in non-classical hydrogen bonds (C−H⋯Br) and halogen bonds (C−Br⋯π), which stabilize the crystal structure and influence the supramolecular assembly. researchgate.net Such halogen bonding can also be a crucial interaction for enhancing binding affinity to protein targets.
The following table summarizes the effects of specific halogen-containing substituents on imidazo[1,5-a]pyridine derivatives based on reported findings.
| Substituent | Position(s) | Observed/Expected Effects |
| Trifluoromethyl (-CF₃) | 6 | Electron-withdrawing; increases lipophilicity and metabolic stability. researchgate.net |
| Bromo (-Br) | 1, 3 (on phenyl rings) | Participates in halogen bonding (C−H⋯Br, C−Br⋯π); influences crystal packing; contributes to fluorescent properties. researchgate.net |
The fused imidazo[1,5-a]pyridine core is an electron-rich aromatic π-system that is fundamental to its chemical and physical properties. researchgate.net This system can engage in several types of non-covalent interactions that are critical for biological activity and material properties.
π-π Stacking: The planar aromatic surface of the imidazo[1,5-a]pyridine scaffold allows for π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in protein binding sites or with other aromatic molecules. These interactions are crucial for stabilizing ligand-receptor complexes. Studies on related imidazole-based systems have demonstrated that π-π stacked dimers can form strong and efficient conductance pathways. nih.gov
Intramolecular Charge Transfer (ICT): When electron-donating and electron-accepting groups are attached to the aromatic core, a "push-pull" system can be created. This leads to intramolecular charge transfer upon photoexcitation, a property that is heavily exploited in the design of fluorescent probes and materials. rsc.org
π-Spacer Integration: In donor-π-acceptor fluorophores, the rigidity and nature of the π-spacer connecting the donor and acceptor units are critical. Replacing a flexible phenyl π-linker with a more rigid and bulky fluorene (B118485) ring in an imidazo[1,5-a]pyridine-based dye was shown to reduce conformational flexibility, enhance fluorescence quantum yield, and minimize quenching caused by aggregation by preventing excessive π-π stacking. rsc.org
These interactions underscore the importance of the aromatic core not just as a structural anchor but as an active participant in molecular recognition and photophysical processes.
The arrangement of atoms within the imidazopyridine family gives rise to several structural isomers, with the position of the non-bridgehead nitrogen atom being the key differentiator. The main isomers include imidazo[1,5-a]pyridine, imidazo[1,2-a]pyridine, imidazo[4,5-b]pyridine, and imidazo[4,5-c]pyridine. nih.govmdpi.com The specific isomeric form of the core scaffold has a profound impact on the molecule's shape, electronic properties, and biological activity, as it dictates the spatial orientation of substituents and hydrogen bonding capabilities. For instance, many clinically relevant drugs like Zolpidem are based on the imidazo[1,2-a]pyridine scaffold. nih.govmdpi.com
Stereochemistry becomes a critical factor when chiral centers are introduced into the molecule, either on the core or, more commonly, on its substituents. Although this compound itself is achiral, derivatization can easily introduce chirality. For example, the synthesis of imidazo[1,5-a]pyridines using chiral amines allows for the incorporation of stereocenters. organic-chemistry.org The stereochemical configuration (R vs. S enantiomer) can lead to significant differences in pharmacological activity, as biological targets like enzymes and receptors are chiral environments. One enantiomer may exhibit high affinity for a target, while the other may be inactive or even interact with a different target, leading to off-target effects. Therefore, stereochemical considerations are paramount in the design and optimization of bioactive imidazo[1,5-a]pyridine derivatives.
Influence of Substituents on Activity and Property Profiles
Scaffold Hopping and Lead Optimization Strategies
Scaffold hopping and lead optimization are cornerstone strategies in modern drug discovery aimed at identifying novel, patentable chemotypes with improved drug-like properties. nih.gov These strategies are highly relevant for the development of imidazo[1,5-a]pyridine-based agents.
Scaffold Hopping: This strategy involves replacing the central core of a known active molecule (the scaffold) with a structurally different one while retaining the original biological activity. The goal is to discover new intellectual property, improve properties like potency or selectivity, or escape from known toxicities associated with the original scaffold. For instance, researchers have successfully used scaffold hopping to transform natural products like aurones into potent anticancer agents based on the isomeric imidazo[1,2-a]pyridine core. nih.gov Similarly, the imidazo[1,5-a]pyridine scaffold could serve as a hop from other known kinase inhibitors or CNS-active agents to generate novel therapeutic candidates. Various methods, such as heterocycle replacements, are employed in scaffold hopping. namiki-s.co.jp
Lead Optimization: Once a "hit" or "lead" compound like a substituted imidazo[1,5-a]pyridine is identified, lead optimization is the iterative process of modifying its chemical structure to improve its therapeutic profile. This involves synthesizing and testing a series of analogs to refine SAR and enhance key attributes. For related imidazopyridine scaffolds, lead optimization has proven successful in developing clinical candidates for diseases like tuberculosis and cancer. acs.orgnih.govresearchgate.net Key optimization goals typically include:
Improving Potency and Selectivity: Modifying substituents to enhance binding affinity for the desired target while minimizing activity against off-targets.
Enhancing Pharmacokinetic Properties: Adjusting features like lipophilicity and hydrogen bonding capacity to improve absorption, distribution, metabolism, and excretion (ADME) profiles. For example, optimization of an imidazo[1,2-a]pyridine series for tuberculosis led to a clinical candidate (Q203) with excellent oral bioavailability and in vivo efficacy. acs.org
Reducing Toxicity: Altering parts of the molecule known to be associated with toxicity, such as hERG channel affinity, which can be modulated by reducing the basicity of nitrogen atoms or lowering lipophilicity. acs.org
The following table outlines common lead optimization strategies and their potential application to a hypothetical this compound lead compound.
| Strategy | Goal | Example Modification on Imidazo[1,5-a]pyridine Scaffold |
| SAR Expansion | Improve potency/selectivity | Replace the C-3 isopropyl with other alkyl/cycloalkyl groups; introduce substituents (e.g., halogens, methoxy) on the pyridine (B92270) ring. |
| ADME Optimization | Enhance bioavailability, reduce metabolic clearance | Introduce polar groups (e.g., morpholine) to improve solubility; replace metabolically liable positions with stable groups (e.g., fluorine). acs.org |
| Toxicity Reduction | Mitigate off-target effects | Modify or shield basic nitrogen centers to reduce hERG liability; reduce overall lipophilicity. acs.org |
Through these systematic approaches, the versatile imidazo[1,5-a]pyridine scaffold can be effectively optimized to develop novel compounds with significant therapeutic or technological potential.
Correlation of Chemical Structure with Desired Pharmacological and Photophysical Profiles
The imidazo[1,5-a]pyridine scaffold is a versatile heterocyclic system that has attracted significant attention in medicinal chemistry and materials science. nih.govresearchgate.net Its rigid, planar structure and tunable electronic properties make it a "privileged scaffold" for developing compounds with specific biological activities and desirable photophysical characteristics. The functional profile of these molecules can be precisely modulated by introducing various substituents at different positions on the bicyclic ring system. The 3-(propan-2-yl) group in the titular compound is one such modification, and understanding its influence in the context of broader structure-activity relationship (SAR) and structure-property relationship (SPR) studies is crucial for designing novel therapeutic agents and functional materials.
Pharmacological Profile Insights
While extensive research has been conducted on the isomeric imidazo[1,2-a]pyridine systems, studies on the pharmacological profile of imidazo[1,5-a]pyridine derivatives are also emerging, particularly in the area of central nervous system disorders. These compounds are noted for their interaction with receptors like the GABA-A receptor, where they can act as allosteric modulators. drugbank.com
The nature and position of substituents on the imidazo[1,5-a]pyridine core are critical for both potency and selectivity. Research into related imidazo[1,5-a]quinoxaline (B8520501) derivatives has shown that modifications, including the introduction of alkyl groups, can lead to compounds with significant biological activity. For instance, in the pursuit of α5-GABAA receptor negative allosteric modulators (NAMs), subtle structural changes led to a wide range of activities, from nanomolar active compounds to both positive and negative allosteric modulators. drugbank.com This highlights the scaffold's sensitivity to structural modifications.
Studies on 3-alkyl(aryl)imidazo[1,5-a]pyridines have been documented, indicating that the C-3 position is a key site for chemical modification to influence molecular interactions and biological outcomes. researchgate.net The introduction of small alkyl groups, such as the propan-2-yl (isopropyl) moiety, can influence the compound's lipophilicity, steric profile, and metabolic stability, all of which are critical determinants of its pharmacological profile.
| Compound/Series | Substitution Pattern | Pharmacological Target/Activity | Key SAR Findings |
| Imidazo[1,5-a]quinoxalines | Varied substituents | α5-GABAA Receptor Modulators | Small structural modifications can switch activity between positive and negative allosteric modulation; led to one-digit nanomolar active compounds. drugbank.com |
| 3-Alkyl(aryl)imidazo[1,5-a]pyridines | Alkyl or Aryl at C-3 | Reagents in chemical synthesis | The C-1 and C-3 positions are reactive sites for electrophilic substitution and cycloaddition, demonstrating their accessibility for creating diverse libraries for biological screening. researchgate.net |
Photophysical Profile Correlation
The imidazo[1,5-a]pyridine core is inherently fluorescent, making it an excellent platform for the development of fluorophores for various applications, including optoelectronics and biological imaging. nih.govmdpi.com The photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift, are strongly dependent on the electronic nature and position of substituents on the heterocyclic system. researchgate.net
Research has shown that creating donor-π-acceptor (D–π–A) systems is an effective strategy for tuning these properties. In such systems, the imidazo[1,5-a]pyridine moiety can act as an electron-donating component. rsc.orgrsc.org Attaching electron-withdrawing groups through a π-conjugated spacer results in compounds with significant intramolecular charge transfer (ICT) character, leading to desirable features like large Stokes shifts (~7000 cm⁻¹) and positive solvatochromism. rsc.orgrsc.org
The substitution pattern directly correlates with the emission color and efficiency. For example, 1,3-diphenylimidazo[1,5-a]pyridine derivatives conjugated with a benzilimidazole acceptor emit strong greenish-yellow light with high quantum yields (~70%). rsc.org Further modification of the spacer unit, such as replacing a flexible phenyl with a rigid diethylfluorene moiety, can shift the emission to blue in solution while producing intense greenish-yellow emission in the solid state with a quantum yield as high as 93%, demonstrating aggregation-induced emission (AIE) characteristics. rsc.orgrsc.org
Studies on 1-alkynyl-3-arylimidazo[1,5-a]pyridines have provided further insight into the tunability of this scaffold. The introduction of an arylalkynyl group at the C-1 position and an aryl group at the C-3 position yields fluorophores with emission maxima ranging from 458 nm to 560 nm and quantum yields between 0.08 and 0.26 in chloroform. acs.org A linear correlation was observed between the Hammett substituent constants of the groups on the C-1 arylalkynyl moiety and the fluorescence wavelength, providing a predictable way to fine-tune the emission color. acs.org
| Compound Series | Key Structural Features | Absorption Max (λabs) | Emission Max (λem) | Quantum Yield (ΦF) | Key SPR Findings |
| BPy-1 / BPy-2 | 1,3-diphenyl-ImPy donor, phenyl spacer, benzilimidazole acceptor | ~420-430 nm | ~520 nm | ~0.70 | Strong ICT character, large Stokes shift, greenish-yellow emission. rsc.org |
| BPy-FL | 1,3-diphenyl-ImPy donor, diethylfluorene spacer, benzilimidazole acceptor | ~390 nm | ~460 nm (in THF) / ~510 nm (solid) | 0.93 (solid) | Exhibits aggregation-induced emission (AIE) and dual-state emission (blue in solution, greenish-yellow in solid). rsc.orgrsc.org |
| 1-Alkynyl-3-aryl-ImPy | Arylalkynyl at C-1, Aryl at C-3 | Not specified | 458–560 nm | 0.08–0.26 | Emission wavelength is tunable and correlates linearly with Hammett constants of substituents on the C-1 arylalkynyl group. acs.org |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules like 3-(propan-2-yl)imidazo[1,5-a]pyridine. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and electron distribution, offering deep insights into the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on their electron density. scirp.org It offers a favorable balance between accuracy and computational cost, making it a standard tool for studying heterocyclic systems. nih.gov DFT calculations on the imidazo[1,5-a]pyridine (B1214698) core and its analogues have been instrumental in elucidating their electronic structures, reactivity, and thermodynamic stability. nih.govnih.gov
The presence of the electron-donating propan-2-yl group is expected to influence the electron density distribution across the bicyclic ring system. Key quantum chemical descriptors that can be calculated include ionization potential (I), electron affinity (A), chemical hardness (η), and electrophilicity (ω).
| Parameter | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |
| Electrophilicity Index (ω) | ω = (I + A)2 / (8 * η) | A measure of the molecule's ability to accept electrons. |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy and shape of these orbitals are crucial for predicting how a molecule will interact with other reagents. pku.edu.cn
HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. For imidazo[1,5-a]pyridine systems, the HOMO is typically distributed across the π-system of the bicyclic rings. The energy of the HOMO (EHOMO) is related to the molecule's nucleophilicity; a higher EHOMO indicates a greater tendency to donate electrons. libretexts.orgpku.edu.cn
LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. The energy of the LUMO (ELUMO) is related to the molecule's electrophilicity; a lower ELUMO suggests a greater ability to accept electrons. pku.edu.cn
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. acs.org
For this compound, the electron-donating nature of the alkyl substituent would be expected to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack compared to the unsubstituted parent compound. DFT calculations for related imidazo[1,5-a]pyridine derivatives have been used to visualize the distribution and energies of these frontier orbitals. researchgate.net
| Orbital | Energy Level | Role in Reactions |
|---|---|---|
| HOMO | High Energy | Electron Donor (Nucleophile) |
| LUMO | Low Energy | Electron Acceptor (Electrophile) |
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map displays regions of different electrostatic potential on the electron density surface.
In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack. For the imidazo[1,5-a]pyridine scaffold, these areas are consistently found around the nitrogen atoms, particularly the unhindered nitrogen of the pyridine (B92270) ring, which is a likely site for protonation or coordination to metal ions. nih.govnih.govmdpi.com Conversely, regions with positive electrostatic potential (colored blue) are electron-poor and are targets for nucleophilic attack. Hydrogen atoms usually exhibit positive potential. The analysis of MEP maps for related pyridine derivatives has proven effective in predicting their reactivity and biological interactions. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. rsc.org This method is particularly useful for predicting absorption and emission spectra (UV-Vis and fluorescence), providing insights into the photophysical behavior of compounds. rsc.orgnih.gov
Studies on various imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine (B132010) derivatives have shown that they can be highly fluorescent. researchgate.nettum.de TD-DFT calculations allow researchers to predict the vertical transition energies, which correspond to the wavelengths of maximum absorption (λmax), and the nature of the electronic transitions (e.g., π→π* or n→π*). nih.gov Such theoretical investigations are crucial for designing new fluorescent materials for applications in fields like organic light-emitting diodes (OLEDs) and biological imaging. researchgate.nettum.de
Molecular Modeling and Simulation Approaches
Beyond quantum chemical calculations on single molecules, molecular modeling and simulation techniques are used to study the behavior of this compound in more complex environments. These approaches are vital in drug discovery and materials science.
For the broader class of imidazopyridine derivatives, molecular docking is a common technique used to predict the binding orientation and affinity of a molecule to the active site of a biological target, such as a protein or enzyme. nih.govresearchgate.netnih.gov These simulations help in understanding the structure-activity relationships (SAR) and guide the design of more potent analogues. nih.gov Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the molecular interactions. While specific docking studies on this compound are not reported, the imidazopyridine scaffold is a well-established pharmacophore, and this compound could be modeled against various biological targets. nih.gov
Computational and Theoretical Insights into this compound
Detailed computational and theoretical studies focusing exclusively on the chemical compound this compound are not available in the current body of scientific literature.
While the broader class of imidazo[1,5-a]pyridines and the isomeric imidazo[1,2-a]pyridines have been the subject of various computational chemistry investigations, specific research detailing the molecular docking, molecular dynamics, and quantitative structure-activity/property relationships (QSAR/QSPR) for the 3-(Propan-2-yl) derivative is not publicly accessible.
General computational methodologies are frequently applied to novel heterocyclic compounds to predict their behavior and interaction with biological targets. These techniques are crucial in modern drug discovery and materials science. For instance, molecular docking is a standard method to predict how a small molecule (ligand) might bind to a macromolecular target. Similarly, molecular dynamics simulations provide insights into the stability of ligand-protein complexes and the conformational changes that may occur over time. QSAR and QSPR models are used to correlate chemical structure with biological activity or physical properties, respectively.
However, without specific studies on this compound, it is not possible to provide scientifically accurate data and detailed research findings for the following areas as requested:
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling:No QSAR or QSPR models have been developed and published that specifically include and analyze this compound.
Therefore, a detailed article adhering to the requested outline cannot be generated at this time due to the absence of specific research on this compound.
Analysis of Supramolecular Interactions in Condensed Phases
The arrangement of molecules in the solid state is dictated by a complex interplay of non-covalent interactions. Crystal structure analyses of various imidazo[1,5-a]pyridine derivatives have revealed the critical role of π-π stacking, hydrogen bonding, and halogen bonding in the formation of their supramolecular architectures. These interactions are fundamental to the material's properties, including solubility, stability, and crystal packing.
The planar, aromatic nature of the imidazo[1,5-a]pyridine core makes it highly amenable to π-π stacking interactions. Crystal structure studies consistently show that this interaction is a dominant feature in the solid-state packing of its derivatives. nih.gov
Table 1: Observed π-π Stacking Parameters in Imidazo[1,5-a]pyridine Derivatives
| Compound Type | Stacking Description | Ring-Centroid Distances (Å) |
|---|---|---|
| Imidazo[1,5-a]pyridinium Salt nih.gov | Offset π-π stacking between fused cores | 3.556 and 4.041 |
| Imidazo[1,5-a]pyridinium Salt nih.gov | Weak stacking between pendant pyridyl rings | 3.724 and 3.956 |
| Zn(II) Coordination Polymer nih.gov | π-stacking between imidazo[1,5-a]pyridine units | - |
While lacking traditional hydrogen bond donors like O-H or N-H, the imidazo[1,5-a]pyridine scaffold actively participates in networks of weak, non-classical hydrogen bonds. These C-H···N and C-H···(anion) interactions are vital for stabilizing crystal structures.
The crystal structure of bis-bromo substituted imidazo-[1,5-a]-pyridine derivatives is stabilized by various weak hydrogen bonds, including C−H⋯N and C−H⋯Br interactions. researchgate.net Furthermore, in coordination polymers, Quantum Theory of Atoms in Molecules (QTAIM) analysis has identified C-H···N contacts between the aromatic C-H bonds of phenyl rings and the nitrogen atoms of uncoordinated pyridine rings on adjacent molecules, contributing to the supramolecular assembly. nih.gov These directional interactions, though individually weak, collectively play a significant role in defining the three-dimensional crystal packing.
Table 2: Examples of Intermolecular Hydrogen Bonds in Imidazo[1,5-a]pyridine Derivatives
| Interaction Type | Description |
|---|---|
| C-H···N | Observed between aromatic C-H groups and pyridine nitrogen atoms, contributing to crystal stability. nih.govresearchgate.net |
Halogen bonding is a highly directional non-covalent interaction between an electrophilic region on a halogen atom and a nucleophile. In halogenated imidazo[1,5-a]pyridine derivatives, these interactions can serve as powerful tools for crystal engineering.
Studies on bis-bromo substituted imidazo-[1,5-a]-pyridine derivatives have identified the presence of both C−Br⋯π halogen bonds and type II interhalogen (Br···Br) interactions. researchgate.net These findings demonstrate that the bromine substituents are not passive participants but are actively involved in directing the supramolecular assembly. The potential presence of halogen bonds in other halogenated imidazo[1,5-a]pyridines has also been evaluated using techniques such as solid-state NMR, underscoring the importance of this interaction in the structural chemistry of this class of compounds. researchgate.net
Applications Beyond Traditional Medicinal Chemistry for Imidazo 1,5 a Pyridine Derivatives
Luminescent Properties and Fluorophore Development
Imidazo[1,5-a]pyridine (B1214698) derivatives are widely recognized for their notable luminescence properties, often characterized by high quantum yields, significant Stokes shifts, and good photostability. mdpi.comunito.itnih.gov These features make them excellent candidates for the development of fluorophores for applications in optoelectronic devices, chemical sensors, and bioimaging. mdpi.comrsc.org The electronic properties and the resulting luminescence can be finely tuned by introducing various substituents onto the core heterocyclic structure. mdpi.comnih.gov
A significant number of imidazo[1,5-a]pyridine derivatives exhibit strong fluorescence in the blue region of the visible spectrum. mdpi.comrsc.org This blue emission is a highly sought-after characteristic for applications such as organic light-emitting diodes (OLEDs). mdpi.comrsc.org The emission wavelength can be precisely modulated by altering the substituents on the imidazo[1,5-a]pyridine core. mdpi.com
Strategies for tuning the emission characteristics involve the introduction of different functional groups at various positions of the heterocyclic ring. For instance, attaching aromatic π-systems like naphthalene (B1677914) or pyrene (B120774) to the C3 position can result in sky-blue emissions. rsc.org The electronic nature of these substituents, whether electron-donating or electron-withdrawing, plays a crucial role in modulating the energy of the frontier molecular orbitals (HOMO and LUMO), thereby shifting the emission wavelength. researchgate.netnih.gov Computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in understanding these structure-property relationships and guiding the design of new molecules with desired blue emissive properties. mdpi.comresearchgate.net Boron difluoride complexes of 2-(imidazo[1,5-a]pyridin-3-yl)phenols, for example, have been synthesized to create a series of compounds that display blue emission in both solution and thin polymeric films. mdpi.com
Two of the most important figures of merit for a fluorophore are its fluorescence quantum yield (ΦY), which measures the efficiency of the emission process, and the Stokes shift, the difference between the maxima of the absorption and emission spectra. Imidazo[1,5-a]pyridine derivatives are well-known for exhibiting large Stokes shifts, often exceeding 5000 cm⁻¹, which is advantageous for minimizing self-absorption and improving detection sensitivity in practical applications. mdpi.comnih.govrsc.org
The quantum yield and Stokes shift can be systematically modulated through chemical modifications. For example, the introduction of a pyridinyl substituent in place of a benzene (B151609) ring has been shown to increase the quantum yield. mdpi.com In one study, a symmetric dipyridil analog demonstrated a quantum yield of 0.38, which was three times higher than its diphenyl counterpart (ΦY = 0.12). nih.gov Similarly, strategic placement of methoxy (B1213986) substituents on the imidazo[1,5-a]pyridine nucleus has been shown to increase the emission quantum yield from 22% to as high as 50%. unito.it This tunability allows for the rational design of highly efficient emitters for specific applications. mdpi.comunito.it
| Compound Derivative | Solvent | Emission Max (λem), nm | Quantum Yield (ΦY) | Stokes Shift (cm⁻¹) | Reference |
|---|---|---|---|---|---|
| Dipyridil analog (Symmetric) | Toluene | - | 0.38 | >5000 | mdpi.comnih.gov |
| Diphenyl analog (Symmetric) | Toluene | - | 0.12 | >5000 | mdpi.comnih.gov |
| Asymmetric analog | Toluene | - | 0.18 | >5000 | mdpi.comnih.gov |
| BPy-FL (D-π-A type) | THF | 458 | - | ~7000 | rsc.orgrsc.org |
| BPy-FL (D-π-A type) | Solid State | 510 | 0.93 | - | rsc.orgrsc.org |
| IPY-SO₂ | - | - | - | 174 nm | nih.gov |
Certain imidazo[1,5-a]pyridine derivatives exhibit solvatochromism, a phenomenon where the color of their emission changes with the polarity of the solvent. mdpi.com This behavior arises from changes in the dipole moment of the molecule upon excitation and is particularly pronounced in compounds with a significant intramolecular charge transfer (ICT) character. mdpi.comrsc.org The sensitivity of the emission spectrum to the local environment makes these compounds highly suitable for use as fluorescent probes and sensors. mdpi.com
This property has been harnessed to develop sensors for various analytes and environmental parameters. For instance, the bipolar nature of the imidazole (B134444) ring allows some derivatives to function as fluorescent pH sensors, displaying distinct on-off-on fluorescence in response to alternating additions of acid and base. rsc.orgrsc.org The protonation of a nitrogen atom in the imidazo[1,5-a]pyridine ring in an acidic environment alters the electronic structure, leading to a redshift in the emission spectrum. rsc.org Furthermore, probes based on this scaffold have been designed for the selective and rapid detection of biologically and environmentally important species like sulfite (B76179), with large Stokes shifts and low detection limits. nih.govnih.gov
Coordination Chemistry and Ligand Design
The imidazo[1,5-a]pyridine core contains multiple nitrogen atoms that can act as coordination sites, making these compounds excellent ligands for a wide variety of metal centers. mdpi.comresearchgate.net Depending on the substituents, they can function as bidentate or tridentate chelating systems, leading to the formation of stable and often luminescent coordination complexes. mdpi.comnih.gov Their versatility as ligands is comparable to more commonly used polypyridines and polypyrazoles. nih.gov
Imidazo[1,5-a]pyridine derivatives have been successfully employed as N,N-bidentate or N,O-bidentate ligands to form complexes with various transition metals, including zinc(II) and silver(I). researchgate.net Zinc(II) complexes, in particular, have been studied for their remarkable luminescence properties. mdpi.com N,N-bidentate ligands typically coordinate to the metal center through a nitrogen atom from the pyridine (B92270) ring and another from the fused imidazole portion. researchgate.net For example, a series of N∩N zinc complexes with 1,3-substituted imidazo[1,5-a]pyridines were reported to show emission in the blue region (410–460 nm) with quantum yields reaching up to 33%. mdpi.com
Similarly, N,O-bidentate ligands, often incorporating a phenolic or alcoholic substituent, can coordinate with metals like Zn(II) and semimetals like Boron(III). mdpi.comresearchgate.net The resulting metal complexes often retain or even enhance the desirable photophysical properties of the parent ligand, making them suitable for applications in optoelectronic devices. mdpi.comresearchgate.net
| Metal Ion | Ligand Type | Coordination Mode | Observed Properties/Applications | Reference |
|---|---|---|---|---|
| Zn(II) | 1,3-substituted imidazo[1,5-a]pyridines | N,N-bidentate | Blue emission (410-460 nm), ΦY up to 33% | mdpi.com |
| Zn(II) | 2-(imidazo[1,5-a]pyridin-3-yl)phenolates | N,O-monoanionic | Bright fluorescence | researchgate.net |
| Ag(I) | 1-pyridylimidazo[1,5-a]pyridines | N,N-bidentate | Photoluminescent behavior | researchgate.net |
| B(III) | 2-(imidazo[1,5-a]pyridin-3-yl)phenolates | N,O-monoanionic | Bright fluorescence | researchgate.net |
| Pd(II) / Pt(II) | 1-(2-pyridyl)-3-arylimidazo[1,5-a]pyridine | N,N-bidentate | Formation of stable square planar complexes | rsc.org |
The ability to design multitopic imidazo[1,5-a]pyridine ligands has opened the door to their use as building blocks for coordination polymers (CPs). nih.gov CPs are crystalline materials formed by the self-assembly of metal ions (nodes) and organic ligands (linkers), with potential applications in areas like catalysis and sensing. nih.govresearchgate.net
Linear, ditopic imidazo[1,5-a]pyridine derivatives have been used in conjunction with Zn(II) nodes and dicarboxylic acid linkers to construct novel one-dimensional (1D) and two-dimensional (2D) coordination polymers. nih.govresearchgate.net In these structures, the imidazo[1,5-a]pyridine ligand can act either as an ancillary ligand capping the metal center or as a linker itself, propagating the polymer chain. nih.gov A notable feature of these structures is the pronounced ability of the heterocyclic scaffold to engage in π-π stacking interactions in the solid state, which influences the final crystal packing and properties of the material. nih.govresearchgate.net The successful synthesis of these polymers demonstrates the structural capability of imidazo[1,5-a]pyridines in the growing field of crystal engineering. nih.gov
N-Heterocyclic Carbene (NHC) Precursor Development
The imidazo[1,5-a]pyridine framework serves as a robust scaffold for the development of N-heterocyclic carbene (NHC) precursors. These precursors, typically imidazo[1,5-a]pyridinium salts, are readily converted into NHCs, which are highly valued as ligands in homogeneous catalysis due to their strong σ-donor properties and tunable steric environments. rsc.org
Researchers have developed efficient, single-step, three-component coupling reactions to synthesize these imidazo[1,5-a]pyridinium salt precursors. This method involves reacting substituted picolinaldehydes, amines, and formaldehyde (B43269) under mild conditions to produce the desired NHC precursors in high yields. rsc.orgtandfonline.com This synthetic strategy is notable for its versatility, allowing for the incorporation of a wide array of functional groups and chiral substituents, which in turn enables fine-tuning of the electronic and steric properties of the resulting NHC ligands. rsc.org The ability to create structurally diverse and unsymmetrical NHCs is a significant advantage, paving the way for advancements in catalytic applications. rsc.org
Metal complexes incorporating imidazo[1,5-a]pyridine-based NHC ligands have demonstrated considerable efficacy in a variety of catalytic transformations. The rigid, bicyclic structure of these ligands, often referred to as ImPy (imidazo[1,5-a]pyridin-3-ylidene), contributes to the stability and activity of the catalytic system.
Key Research Findings:
Synthesis: An efficient one-pot synthesis produces imidazo[1,5-a]pyridinium ions from picolinaldehydes, amines, and formaldehyde. rsc.orgnih.gov This method facilitates access to multidentate and chiral NHC ligands. rsc.org
Catalytic Activity: Gold(I) and Silver(I) complexes derived from imidazo[1,5-a]pyridin-3-ylidenes have been synthesized and characterized. mdpi.com Nickel(II) complexes featuring a pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene ligand have been developed as catalyst precursors for the synthesis of acrylates from ethylene (B1197577) and carbon dioxide. rsc.org
Structural Diversity: The synthetic accessibility allows for the creation of diverse NHC ligand structures, including the formation of organometallic molecular cylinders and cages from tris-NHC ligands. researchgate.net
| Catalytic Application | Metal Center | Imidazo[1,5-a]pyridine NHC Ligand Type | Reference |
| Acrylate Synthesis | Nickel(II) | Pyridine-chelated | rsc.org |
| Homogeneous Catalysis | General | Unsymmetrical, Multidentate, Chiral | rsc.org |
| Anti-tumor Agents | Gold(I), Silver(I) | Substituted Imidazo[1,5-a]pyridin-3-ylidenes | mdpi.com |
Advanced Material Science Applications
The unique photophysical properties of the imidazo[1,5-a]pyridine core, such as intense fluorescence, high quantum yields, and good stability, make it an attractive scaffold for advanced materials. nih.govmdpi.com These characteristics are crucial for applications in optoelectronics, including the development of organic light-emitting diodes, transistors, and chemical sensors. mdpi.comnih.govresearchgate.net
Organic Light-Emitting Diodes (OLEDs) Component Development
Imidazo[1,5-a]pyridine derivatives are actively being investigated as emissive materials and fluorophores in Organic Light-Emitting Diodes (OLEDs). Their structural versatility allows for the tuning of emission colors across the visible spectrum, from blue to greenish-yellow. researchgate.netorganic-chemistry.org
Donor–π–acceptor (D–π–A) push-pull fluorophores incorporating the imidazo[1,5-a]pyridine moiety as the donor component have been synthesized. These materials exhibit excellent intramolecular charge transfer (ICT), positive solvatochromism, and large Stokes shifts (around 7000 cm⁻¹). researchgate.netnih.gov For instance, a fluorophore combining an imidazo[1,5-a]pyridine donor with a benzilimidazole acceptor has been used as an organic downconverter in hybrid white LEDs, achieving a high color rendering index (CRI) of approximately 90%. researchgate.net
Another study detailed an imidazo[1,5-a]pyridine-anthracene based fluorophore for use in solution-processed OLEDs. tandfonline.com Devices fabricated with this emitter demonstrated good performance, emitting greenish-yellow light with a luminous efficiency of 4.4 cd A⁻¹, a power efficiency of 2.2 lm W⁻¹, and an external quantum efficiency (EQE) of 3.2%. tandfonline.com The inherent thermal and electrochemical stability of the imidazo[1,5-a]pyridine scaffold is a key advantage for ensuring the longevity and performance of OLED devices. tandfonline.com
| Imidazo[1,5-a]pyridine Derivative Type | Application | Emission Color | Performance Metrics | Reference |
| ImPy-anthracene fluorophore | Solution-processed OLED | Greenish-Yellow | LE: 4.4 cd/A, PE: 2.2 lm/W, EQE: 3.2% | tandfonline.com |
| ImPy-benzilimidazole (D-π-A) | White LED (downconverter) | Greenish-Yellow | High CRI (~90%), High QY (~70-93%) | researchgate.netnih.gov |
| 1-ester-substituted ImPy | Optoelectronic Devices | Blue | PLQY: 0.49 (solution), 0.39 (solid) | organic-chemistry.org |
Organic Thin-Layer Field Effect Transistors (FETs)
The imidazo[1,5-a]pyridine class of compounds is noted for its potential in various optoelectronic applications, which theoretically includes organic thin-layer field-effect transistors (FETs). mdpi.comnih.gov Materials with good charge-transport characteristics are fundamental to the performance of FETs, acting as the semiconducting layer through which charge carriers move. Some bipolar imidazole derivatives, including the imidazo[1,5-a]pyridine family, have been described as possessing remarkable charge-transport characteristics. rsc.org
However, despite the promising electronic properties and the general interest in these heterocycles for organic electronics, specific research detailing the synthesis and performance of imidazo[1,5-a]pyridine derivatives explicitly as the active semiconducting layer in FETs is not extensively documented in the surveyed literature. The evaluation of key FET performance metrics, such as charge carrier mobility, on/off ratio, and threshold voltage for thin films of these materials, remains an area requiring further investigation to fully ascertain their viability in this application.
Chemical Sensors and Fluorescent Probes
The inherent fluorescence of the imidazo[1,5-a]pyridine scaffold makes it an excellent platform for the design of chemical sensors and fluorescent probes. researchgate.net These compounds are characterized by high quantum yields, significant Stokes shifts, and good photostability, which are desirable features for sensitive and reliable detection of various analytes. researchgate.netresearchgate.net
Researchers have successfully developed imidazo[1,5-a]pyridine-based probes for a range of applications:
Ion and Small Molecule Detection: Probes have been designed for the rapid and selective detection of sulfite (SO₃²⁻) with low detection limits (as low as 50 nM) and rapid response times (within 1 minute). These sensors operate via mechanisms like intramolecular charge transfer (ICT).
pH Sensing: The basic nitrogen atom in the imidazo[1,5-a]pyridine ring can be protonated in acidic environments. This protonation alters the electronic structure and, consequently, the photophysical properties of the molecule, leading to shifts in the emission spectrum. rsc.org This acidochromic behavior has been harnessed to create fluorescent pH sensors that exhibit distinct on-off-on fluorescence in response to alternating acid and base exposure. researchgate.netnih.gov
Bioimaging: The compact shape and favorable photophysical properties of these fluorophores make them suitable for biological imaging. researchgate.net They have been investigated as fluorescent membrane probes to study membrane dynamics, hydration, and fluidity by intercalating into lipid bilayers. researchgate.netorganic-chemistry.org
The large Stokes shifts observed in many of these derivatives (often >5000 cm⁻¹) are particularly advantageous as they minimize self-quenching and reduce interference from scattered excitation light, enhancing detection sensitivity.
| Probe/Sensor Application | Target Analyte/Environment | Key Features | Reference |
| Fluorescent Sensor | Sulfite (SO₃²⁻) | Rapid response (<1 min), Low LOD (50 nM), Large Stokes Shift (130 nm) | |
| Acidochromism / pH Sensor | pH (Acid/Base) | Reversible on-off-on fluorescence, Emission spectrum shifts | researchgate.netnih.gov |
| Fluorescent Membrane Probe | Lipid Bilayers | High solvatochromic behavior, Intercalation into membranes | researchgate.net |
Future Research Directions and Unexplored Avenues for 3 Propan 2 Yl Imidazo 1,5 a Pyridine
Development of Novel and Sustainable Synthetic Methodologies
Traditional synthetic routes for imidazo[1,5-a]pyridines have often involved multi-step reactions, harsh reagents, and low yields. researchgate.net Future research should focus on developing more efficient, economical, and environmentally friendly methods for the synthesis of 3-(Propan-2-yl)imidazo[1,5-a]pyridine.
Key areas for investigation include:
Microwave-Assisted Organic Synthesis (MAOS): Employing microwave irradiation can significantly reduce reaction times and improve yields. researchgate.net A future direction would be to adapt existing microwave-assisted protocols to synthesize this compound, potentially using milder reagents and solvent-free conditions. researchgate.net
Transition-Metal-Free Cyclizations: Developing synthetic pathways that avoid heavy or expensive metal catalysts is a crucial aspect of green chemistry. Research into iodine-mediated sp3 C-H amination or other metal-free oxidative amination reactions could provide a more sustainable route to the target compound. rsc.orgorganic-chemistry.org
Catalytic C-H Amination: Iron or copper-catalyzed C-H amination reactions offer an efficient way to construct the imidazole-fused ring system, often using green solvents with water as the only byproduct. organic-chemistry.org Exploring these methods for the specific synthesis of the 3-isopropyl derivative would be a valuable endeavor.
Multi-Component Reactions (MCRs): Designing a one-pot, three-component reaction, for instance, involving a substituted picolinaldehyde, an amine, and a source for the isopropyl group, could streamline the synthesis, improving atom economy and reducing waste. organic-chemistry.org
| Synthetic Strategy | Potential Advantages | Key Reagents/Conditions | Relevant Findings |
| Microwave-Assisted Synthesis | Reduced reaction time, increased yields, energy efficiency. | Montmorillonite K-10 clay, solvent-free conditions. | Proven effective for other imidazo[1,5-a]pyridines. researchgate.net |
| I₂-Mediated sp³ C-H Amination | Transition-metal-free, operational simplicity. | Molecular iodine, Sodium Acetate (B1210297) (NaOAc). | Efficient one-pot synthesis of various derivatives. rsc.org |
| Copper-Catalyzed Tandem Reaction | Use of clean oxidant (O₂), excellent yields. | Copper(II) or Copper(I) catalysts, O₂. | Provides rapid access to multifunctional imidazo[1,5-a]pyridines. organic-chemistry.org |
| Iron-Catalyzed C-H Amination | Use of green solvent (anisole), water as byproduct. | Iron catalyst. | Efficient for constructing various imidazole-fused ring systems. organic-chemistry.org |
Exploration of New Biological Targets and Unraveling Underlying Mechanisms of Action
The broader imidazopyridine class exhibits a vast range of biological activities, including anticancer, antiviral, and enzyme inhibitory effects. nih.govresearchgate.net However, the specific biological profile of this compound remains largely unexplored. A systematic investigation into its therapeutic potential is a critical future direction.
Future research should focus on:
Broad-Spectrum Biological Screening: The compound should be screened against a diverse panel of biological targets to identify potential therapeutic applications. This includes assays for anticancer activity against various cell lines (e.g., MCF-7, HT-29), antimicrobial activity, and inhibition of key enzymes implicated in disease. nih.gov
Enzyme Inhibition Studies: Based on activities observed in related scaffolds, this compound should be evaluated as a potential inhibitor for targets such as Glycogen Synthase Kinase-3β (GSK-3β), PI3K/mTOR, and Rab Geranylgeranyl Transferase (RGGT). nih.govnih.govfrontiersin.org
Mechanism of Action (MoA) Studies: For any identified biological activity, detailed MoA studies are essential. This would involve biochemical assays, cellular imaging, and molecular biology techniques to understand how the compound exerts its effects at a molecular level. For example, if anticancer activity is observed, studies could investigate its effect on cell cycle progression, apoptosis, or specific signaling pathways.
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the isopropyl group and the pyridine (B92270) ring would help establish clear SAR. This knowledge is crucial for optimizing potency and selectivity. For instance, studies on related compounds have shown that substituents on the core structure significantly impact inhibitory capacity. nih.gov
| Potential Biological Target Class | Specific Examples | Rationale Based on Scaffold |
| Protein Kinases | PI3K/mTOR, GSK-3β, Btk | Imidazopyridine derivatives are known potent inhibitors. nih.govnih.govgoogle.com |
| Transferases | Rab Geranylgeranyl Transferase (RGGT) | Imidazo[1,2-a]pyridine (B132010) derivatives have shown inhibitory activity. frontiersin.org |
| Cancer Cell Lines | NCI-H358, MCF-7, HT-29 | The scaffold is a core component of covalent anticancer agents. nih.govrsc.org |
| Mycobacteria | Mycobacterium tuberculosis | Imidazo[1,2-a]pyridine-3-carboxamides are a known class of anti-TB agents. nih.gov |
Integration of Advanced Computational Modeling for Predictive Design
Computational chemistry offers powerful tools to accelerate the drug discovery and materials design process. Integrating these methods into the research plan for this compound can save resources and provide valuable insights.
Future avenues include:
Molecular Docking: Docking studies can predict the binding modes and affinities of this compound with various biological targets, helping to prioritize experimental screening efforts. This has been successfully applied to design GSK-3β inhibitors based on the imidazo[1,5-a]pyridine (B1214698) core. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models for a series of analogs can help identify the key structural features responsible for biological activity, guiding the design of more potent compounds. researchgate.net
Density Functional Theory (DFT) Calculations: DFT methods can be used to understand the electronic properties, frontier molecular orbitals (FMO), and molecular electrostatic potential (MEP) of the molecule. nih.gov This information is crucial for predicting reactivity and intermolecular interactions, which is relevant for both biological activity and materials science applications. nih.govmdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when interacting with a biological target or within a material matrix, helping to rationalize SAR and predict stability. nih.gov
Design and Synthesis of Multifunctional Imidazo[1,5-a]pyridine-Based Materials
The unique photophysical properties of the imidazo[1,5-a]pyridine nucleus make it an attractive scaffold for the development of advanced functional materials. rsc.orgnih.gov The introduction of a 3-(Propan-2-yl) group could modulate these properties in interesting ways, opening up new applications.
Unexplored research areas include:
Luminescent Materials and Sensors: Imidazo[1,5-a]pyridines are known for their emissive properties and have been used to develop fluorescent sensors for pH and metal ions. nih.gov Future work could involve synthesizing derivatives of this compound functionalized with specific recognition moieties to create novel chemosensors.
Organic Light-Emitting Diodes (OLEDs): The scaffold has been employed in the fabrication of optoelectronic devices. researchgate.net The electronic properties conferred by the isopropyl group could be leveraged to design new emitter materials for OLEDs with tailored emission spectra and improved efficiency. Donor-π-acceptor fluorophores based on the imidazo[1,5-a]pyridine core have shown promise as downconverter materials in white LEDs. rsc.org
Coordination Polymers and Metal-Organic Frameworks (MOFs): When suitably functionalized, imidazo[1,5-a]pyridines can act as versatile ligands for constructing coordination polymers. mdpi.com By incorporating coordinating groups onto the this compound backbone, novel 1D, 2D, or 3D materials with potential applications in catalysis, gas storage, or sensing could be designed.
Q & A
Q. What are the most reliable synthetic routes for 3-(Propan-2-yl)imidazo[1,5-a]pyridine, and how can reaction yields be optimized?
Methodological Answer: The synthesis of imidazo[1,5-a]pyridine derivatives often involves cyclocondensation or transition-metal-free oxidative annulation. For example:
- Cyclocondensation : Reacting 2-(aminomethyl)pyridines with aldehydes or ketones under acidic conditions (e.g., polyphosphoric acid) yields imidazo[1,5-a]pyridines. Adjusting molar ratios (e.g., 1:3 for ligand synthesis) and reaction time (3–24 hours) can optimize yields .
- I₂-Mediated sp³ C-H Amination : Using molecular iodine and sodium acetate with 2-pyridyl ketones and alkylamines provides a one-pot route. Gram-scale synthesis is feasible with yields >70% .
- Key Factors : Solvent choice (e.g., ethanol for mild conditions), temperature control (110°C for cyclocondensation), and stoichiometric adjustments (e.g., excess nitronate for cyclization) improve reproducibility .
Q. What spectroscopic and crystallographic techniques are essential for characterizing imidazo[1,5-a]pyridine derivatives?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns and confirm cyclization. For example, imidazo[1,5-a]pyridine protons resonate at δ 6.6–8.4 ppm, with splitting patterns indicating π-conjugation .
- X-Ray Crystallography : Resolves bond lengths (e.g., Cd–N bonds at ~2.3–2.5 Å in cadmium complexes) and non-covalent interactions (π-stacking distances: 3.20–3.40 Å) .
- Mass Spectrometry : HRMS validates molecular ions (e.g., [M+H]⁺ for adducts like 2,2′-(imidazo[1,5-a]pyridine-1,3-diyl)bis(inden-1,3-dione)) .
Advanced Research Questions
Q. How do π-stacking and hydrogen-bonding interactions influence the photophysical properties of imidazo[1,5-a]pyridine derivatives?
Methodological Answer:
- Structural Analysis : Single-crystal studies reveal that π-stacking (3.33 Å average) between imidazo[1,5-a]pyridine and pyridine rings enhances fluorescence quantum yields (QY) by stabilizing excited states .
- Hydrogen Bonding : O–H⋯Cl and O–H⋯O interactions in crystal lattices reduce non-radiative decay, increasing Stokes shifts (e.g., 80–120 nm in blue-emitting derivatives) .
- Design Strategy : Introduce electron-donating groups (e.g., morpholino) to modulate intramolecular charge transfer (ICT), as seen in CB2-selective agonists .
Q. What computational methods are used to predict the optical and electronic behavior of imidazo[1,5-a]pyridine-based complexes?
Methodological Answer:
- Time-Dependent DFT (TD-DFT) : Models excited-state transitions in ReL(CO)₃Cl complexes, correlating ligand structure (e.g., pyridylimidazo[1,5-a]pyridine) with emission wavelengths (450–470 nm) .
- MERCURY Software : Analyzes crystal packing to predict π-stacking efficiency and luminescence intensity .
- Benchmarking : Compare calculated HOMO-LUMO gaps with experimental UV-Vis spectra to validate charge-transfer mechanisms .
Q. How can imidazo[1,5-a]pyridine derivatives be tailored for selective biological activity (e.g., anticancer or antibacterial effects)?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Anticancer Agents : Substituents like 3-aryl groups (e.g., 4-ethoxyphenyl) enhance cytotoxicity by inhibiting Akt phosphorylation or downregulating survivin in prostate cancer models .
- Antibacterial Agents : N-Alkylation (e.g., methylcyclo-propyl sulfamoyl groups) improves gram-negative activity by disrupting membrane integrity .
- Metabolic Stability : Scaffold-hopping from imidazo[1,2-a]pyrimidine to imidazo[1,5-a]pyridine reduces aldehyde oxidase (AO) metabolism, improving pharmacokinetics .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for imidazo[1,5-a]pyridine metal complexes?
Methodological Answer:
- Multi-Technique Validation : Cross-validate X-ray data (e.g., distorted square pyramidal Cd geometry) with FT-IR (Cd–Cl stretches at 250–300 cm⁻¹) and Raman spectroscopy .
- Dynamic Effects : Use variable-temperature NMR to detect fluxional behavior in solution that may conflict with static crystal structures .
- CSD Database Comparison : Check bond-length deviations (e.g., Cd–N vs. CSD averages) to identify crystallographic outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
